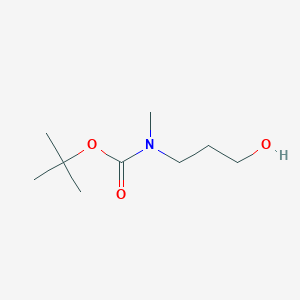
重楼皂苷VII
描述
Chonglou Saponin VII, also known as Dioscinin, Polyphyllin-VII, or Paris saponin-VII, is a type of steroidal saponins derived from Chonglou (Rhizoma Paridis Chonglou). It has been found to inhibit EMT and reduce the invasion of ovarian cancer cells via the GSK-3β/β-catenin signaling pathway .
Synthesis Analysis
The synthesis of Paris saponin VII predominantly occurs in the leaves of the Paris polyphylla var. yunnanensis (Franch.) Hand. - Mzt. (PPY) plant and is increased by high light intensity . The leaves are indeed the primary organ for PS VII synthesis in PPY .Molecular Structure Analysis
The molecular formula of Chonglou Saponin VII is C51H82O21, and its molecular weight is 1031.18 .Chemical Reactions Analysis
Paris saponin VII attenuates mitochondrial membrane potential, increases the expression of apoptosis-related proteins (Bax and cytochrome c), and decreases the protein expression levels of Bcl-2, caspase-9, caspase-3, PARP-1, and p-Akt .Physical And Chemical Properties Analysis
Chonglou Saponin VII is a powder that should be stored at -20°C .科学研究应用
Anticancer Activity
Chonglou Saponin VII has been found to exhibit therapeutic potential against various human cancers . It has been shown to inhibit the proliferation of certain cancer cell lines .
Breast Cancer Treatment
In a study, Chonglou Saponin VII was found to inhibit the proliferation of MDA-MB-231, MDA-MB-436 and MCF-7 breast cancer cell lines . It induced caspase-dependent apoptosis in these cell lines .
Autophagy Induction
Chonglou Saponin VII has been shown to induce autophagy and promote autophagic flux in breast cancer cell lines . This process is crucial for the degradation and recycling of cellular components.
Hippo Pathway Activation
Chonglou Saponin VII has been identified as a Hippo pathway activator . The Hippo signaling pathway plays a significant role in organ size control and tumor suppression. Dysregulation of this pathway is often associated with cancer.
Interaction with YAP
Chonglou Saponin VII treatment decreases the expression and nuclear translocation of Yes-associated protein (YAP), a downstream transcriptional effector in the Hippo signaling pathway . Overexpression of YAP can attenuate Chonglou Saponin VII-induced autophagy .
Activation of LATS1
Chonglou Saponin VII promotes the binding of LATS1 with MST2 and MOB1, and activates LATS1 in breast cancer cell lines . LATS1 is a core kinase in the Hippo pathway, and its activation is crucial for the inhibition of YAP.
作用机制
Target of Action
Chonglou Saponin VII, also known as Paris Saponin VII (PSVII), is a steroid saponin isolated from traditional Chinese herbs . Its primary targets are the Hippo signaling pathway and the Akt/p38 MAPK pathway . These pathways play crucial roles in cell proliferation, apoptosis, and autophagy, which are key processes in cancer development and progression .
Mode of Action
PSVII interacts with its targets by binding directly to the MST2-MOB1-LATS1 ternary complex, a key component of the Hippo signaling pathway . This binding decreases the expression and nuclear translocation of Yes-associated protein (YAP), a downstream transcriptional effector in the Hippo signaling pathway . In the Akt/p38 MAPK pathway, PSVII induces apoptosis in K562/ADR cells .
Biochemical Pathways
PSVII affects multiple biochemical pathways. It activates the Hippo signaling pathway, leading to increased active form of LATS1, an upstream effector of YAP . This activation involves the participation of multiple proteins (including MST2, MOB1, and LATS1 itself) in an MST2-dependent sequential activation cascade . PSVII also inhibits the Akt/p38 MAPK pathway, which is associated with the induction of apoptosis in K562/ADR cells .
Pharmacokinetics
It is known that steroidal saponins like psvii generally have low bioavailability . This is partly due to hydrolysis by intestinal flora . More research is needed to fully understand the ADME properties of PSVII and their impact on its bioavailability.
Result of Action
PSVII has multiple effects at the molecular and cellular levels. It inhibits the proliferation of various breast cancer cell lines and suppresses their colony formation . PSVII induces caspase-dependent apoptosis in these cell lines . It also induces autophagy and promotes autophagic flux . In mice bearing MDA-MB-231 cell xenograft, administration of PSVII significantly suppresses tumor growth .
Action Environment
The action of PSVII can be influenced by various environmental factors. For instance, the presence of intestinal flora can affect the bioavailability of PSVII by hydrolyzing it . The specific tissue environment can also influence the action of PSVII. For example, it has been found to be predominantly distributed in the liver and lungs , which may be target organs for its action
安全和危害
Chonglou Saponin VII is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .
属性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20-,21+,22+,23+,24-,26+,27-,28+,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47-,48+,49+,50-,51-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFJAXUYHGSVFN-IYUYFXHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318576 | |
| Record name | Paris VII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1031.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chonglou Saponin VII | |
CAS RN |
68124-04-9 | |
| Record name | Paris VII | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68124-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pennogenin tetraglycoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068124049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paris VII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the mechanism of action of Chonglou Saponin VII against ovarian cancer cells?
A: While the exact mechanism is still under investigation, the research indicates that Chonglou Saponin VII induces apoptosis (programmed cell death) in SKOV3/DDP drug-resistant human ovarian cancer cells []. This is supported by the observation of increased early apoptotic cell ratios following treatment with Chonglou Saponin VII []. Further research is needed to elucidate the specific signaling pathways involved.
Q2: How does the combination of Chonglou Saponin VII with silica nanoparticles affect its efficacy against ovarian cancer?
A: Research suggests that formulating Chonglou Saponin VII with silica nanoparticles enhances its inhibitory effects on the proliferation of SKOV3/DDP cells []. This nanocomposite demonstrates a significant concentration and time-dependent effect on reducing cancer cell viability []. The enhanced efficacy could be attributed to improved delivery, cellular uptake, or sustained release of Chonglou Saponin VII facilitated by the nanoparticles.
Q3: Can other compounds be used as reference standards for quantifying Chonglou Saponin VII and related saponins?
A: Yes, studies have explored the use of substitute standards for analyzing Chonglou Saponin VII and other saponins found in Paris polyphylla (the plant source of Chonglou Saponin VII). For example, Saikosaponin d has been successfully employed as a reference standard for the simultaneous determination of four saponins, including Chonglou Saponin VII, using High-Performance Liquid Chromatography (HPLC) []. This method offers a practical approach for quantifying these bioactive compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



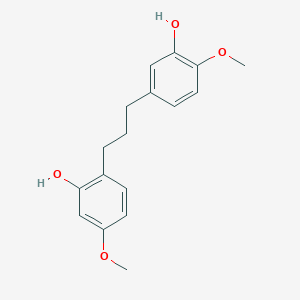
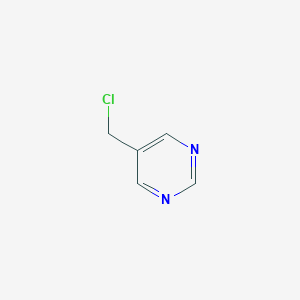
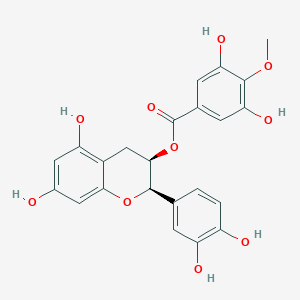

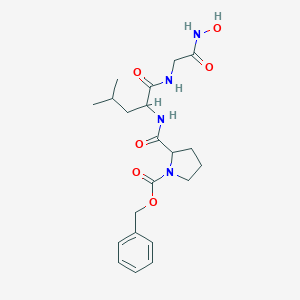
![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)

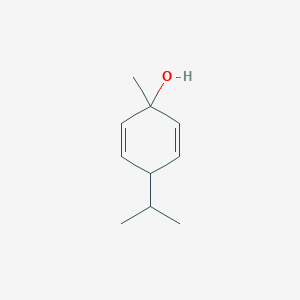

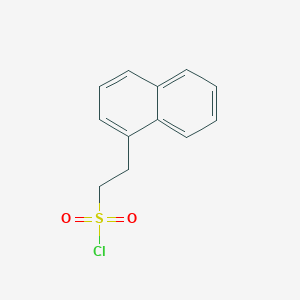
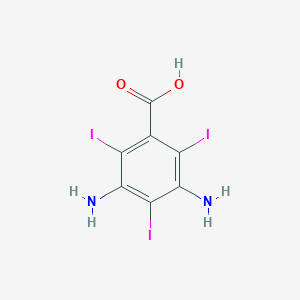
![5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine](/img/structure/B28097.png)

